1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Description

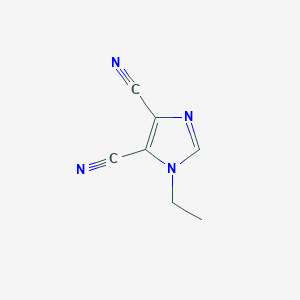

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-11-5-10-6(3-8)7(11)4-9/h5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFSTXGDSLCINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1h Imidazole 4,5 Dicarbonitrile and Analogous Systems

Established Synthetic Pathways to Imidazole-4,5-dicarbonitriles

The foundational step in synthesizing the target compound is the construction of the 1H-imidazole-4,5-dicarbonitrile scaffold. This is typically achieved through cyclization reactions that form the five-membered imidazole (B134444) ring with nitrile groups at the C4 and C5 positions.

A prevalent and versatile method for constructing the imidazole-4,5-dicarbonitrile core involves the use of diaminomaleonitrile (B72808) (DAMN), a tetramer of hydrogen cyanide. nih.gov DAMN serves as a key precursor, providing the C4-C5 dinitrile backbone and the two nitrogen atoms required for the imidazole ring. nih.govtandfonline.com

The reaction typically proceeds by condensing DAMN with an aldehyde. This reaction is widely known to produce monoimines, which are important synthetic intermediates. nih.gov Subsequent cyclization and oxidation lead to the formation of the aromatic imidazole ring. For instance, the reaction of DAMN with various aromatic aldehydes can yield 2-aryl-4,5-dicarbonitrile imidazoles. tandfonline.com Green chemistry approaches have been explored for this reaction, utilizing water as a solvent or solvent-free conditions to produce the imine precursors, highlighting the method's adaptability and environmental consideration. nih.gov

Table 1: Examples of Imidazole Synthesis via DAMN Condensation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diaminomaleonitrile (DAMN) | Aromatic Aldehydes | HNO₃, Microwave | 2-Aryl-1H-imidazole-4,5-dicarbonitrile | tandfonline.com |

Another established route to the imidazole-4,5-dicarbonitrile system is through cyclization with ortho esters. This method allows for the introduction of various substituents at the C2 position of the imidazole ring. A notable example is the synthesis of 2-propylimidazole-4,5-dicarbonitrile, a key intermediate in the production of pharmaceuticals like Olmesartan. quickcompany.in

In this process, diaminomaleonitrile (DAMN) is reacted with a trialkyl ortho ester, such as trimethyl orthobutyrate, in the presence of an acid catalyst like acetic acid or p-toluene sulfonic acid. The reaction is typically conducted in a suitable solvent, such as toluene (B28343) or xylene, at elevated temperatures. quickcompany.in The ortho ester provides the carbon atom that will become the C2 of the imidazole ring, along with its attached alkyl group. This pathway is valued for its directness in installing C2-alkyl substituents. quickcompany.in

N-Alkylation Strategies for 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Once the 1H-imidazole-4,5-dicarbonitrile core is synthesized, the final step to obtain this compound is the N-alkylation of the imidazole ring. The imidazole ring contains two nitrogen atoms, and while it can exist in tautomeric forms, the N1 position is typically the site of alkylation. pharmaguideline.com This reaction involves treating the imidazole with an ethylating agent.

Various reagents and conditions can be employed for N-alkylation. Common strategies include the use of alkyl halides (e.g., ethyl bromide) in the presence of a base. researchgate.net Alkaline carbons have been demonstrated as effective solid base catalysts for the N-alkylation of imidazole with 1-bromobutane, suggesting a similar approach could be used for ethylation. researchgate.net

Another approach involves the use of dialkyl carbonates, such as diethyl carbonate, which serve as greener alkylating agents. google.comresearchgate.net These reactions can be performed in the presence of a catalyst, which can range from organic tertiary amines to basic salts, often at elevated temperatures. google.comresearchgate.net The choice of base and solvent is crucial for achieving high regioselectivity and yield. For instance, in the alkylation of fused imidazole systems like imidazo[4,5-b]pyridines, the reaction of 4-fluorobenzyl bromide in the presence of potassium carbonate in DMF resulted in a mixture of regioisomers. lookchem.com

Table 2: General Conditions for N-Alkylation of Imidazoles

| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 1-Bromobutane | Alkaline Carbons (e.g., Cs-containing) | Dry Media | 333 K | researchgate.net |

| Diethyl Carbonate | Organic Tertiary Amine | Various | 80-140 °C | google.com |

| Ethylene Carbonate | - | Various | - | researchgate.net |

Advanced Synthetic Protocols and Catalysis in Imidazole Dicarbonitrile Synthesis

To improve efficiency, yield, and environmental footprint, advanced synthetic protocols have been developed for the synthesis of imidazole dicarbonitriles and related systems. These methods often combine multiple steps into a single operation, reducing waste and simplifying procedures.

One-pot syntheses are highly efficient as they minimize reaction time and complex separation procedures. researchgate.netasianpubs.org For the synthesis of 2-aryl-4,5-dicarbonitrile imidazoles, a one-pot oxidative cyclocondensation method has been reported. tandfonline.com This protocol involves the reaction of aromatic aldehydes and DAMN using nitric acid (HNO₃) as both a catalyst and a strong oxidizing agent, facilitated by microwave irradiation. This approach offers significant advantages, including short reaction times, high yields, and simple purification, by combining the condensation, cyclization, and aromatization (oxidation) steps into a single, rapid procedure. tandfonline.com The development of such one-pot methods represents a significant step towards more sustainable chemical manufacturing. asianpubs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools in synthetic chemistry. beilstein-journals.orgbeilstein-journals.org For the synthesis of analogous imidazo-fused systems, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an isocyanide-based MCR. mdpi.commdpi.com

This reaction typically involves the condensation of an aldehyde, an amidine (such as 2-aminopyridine), and an isocyanide, often catalyzed by a Lewis or Brønsted acid. beilstein-journals.orgmdpi.com The GBB reaction provides a versatile and efficient route to a wide variety of imidazo[1,2-a]pyridines and other fused imidazole heterocycles. beilstein-journals.orgbeilstein-journals.orgmdpi.com These complex scaffolds are often of significant interest in medicinal chemistry. beilstein-journals.orgmdpi.com The ability to generate molecular diversity and complexity in a single step makes MCRs a highly attractive strategy for the synthesis of novel imidazole-containing systems. beilstein-journals.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a significant technique in modern organic chemistry, offering substantial advantages over conventional heating methods, such as drastically reduced reaction times, improved yields, and cleaner reaction profiles. tandfonline.comnih.govsemanticscholar.org This approach has been successfully applied to the synthesis of various imidazole derivatives, including dicyanoimidazoles.

In the synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives, microwave irradiation facilitates a one-step reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN). tandfonline.comsemanticscholar.org This process often utilizes a metal-free catalyst and a strong oxidizing agent like nitric acid (HNO₃). tandfonline.comsemanticscholar.org The benefits of this methodology include shorter reaction times, the use of readily available starting materials, and higher yields of products that are easier to purify. semanticscholar.org For instance, optimizing the microwave power to 500W at a temperature of 70°C can significantly increase product yield while minimizing the reaction time to as little as 5 minutes. semanticscholar.org

A comparative study between microwave-assisted and conventional synthesis of aryl imidazoles highlighted the efficiency of the microwave method. niscpr.res.in While conventional methods might require several hours, microwave irradiation, performed under solvent-free conditions using a solid support like activated silica (B1680970) gel, can complete the formation of aryl imidazoles in 12–16 minutes. niscpr.res.in

Table 1: Comparison of Microwave vs. Conventional Synthesis for Imidazole Derivatives

| Product | Microwave Method Yield (%) | Conventional Method Yield (%) | Microwave Reaction Time (min) |

|---|---|---|---|

| Aryl Imidazole 1 | 85 | 62 | 12 |

| Aryl Imidazole 2 | 82 | 58 | 14 |

| Aryl Imidazole 3 | 88 | 65 | 12 |

| Aryl Imidazole 4 | 80 | 55 | 16 |

Data derived from a study on substituted imidazole derivatives. niscpr.res.in

Derivatization of Imidazole-4,5-dicarbonitriles

The dinitrile functionality at the 4 and 5 positions of the imidazole ring provides a versatile platform for a wide range of chemical transformations. ontosight.aiontosight.ai These reactive nitrile groups can be modified to produce various derivatives with potential applications in pharmaceuticals and materials science. ontosight.aiontosight.ai

Functional Group Modifications

The nitrile groups of imidazole-4,5-dicarbonitriles can be hydrolyzed to form corresponding dicarboxylic acids. This transformation is a key step in creating scaffolds for further derivatization. For example, imidazole-4,5-dicarboxylic acid is a multifunctional ligand with six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens), making it a valuable component in the synthesis of coordination polymers and metal-organic frameworks. researchgate.net The synthesis of 1-alkylimidazole-4,5-dicarboxylic acids has been documented, where an increase in the length of the alkyl group leads to significant changes in the crystal and molecular structures. researchgate.net

Furthermore, these dicarboxylic acids can be readily derivatized with amines to yield imidazole-4,5-dicarboxamides (I45DCs). nih.gov This process allows for the creation of libraries of compounds with diverse substituents, which are useful for screening in drug discovery programs. nih.govnih.gov For instance, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors for the SARS-CoV-2 main protease. nih.govrsc.org

Selective Hydration of Nitrile Groups to Carboxamides

The selective hydration of nitriles to amides is a 100% atom-economic reaction, but it can be challenging to prevent over-hydrolysis to the corresponding carboxylic acid. mdpi.com Modern catalytic systems have been developed to achieve high selectivity under mild conditions. Rh(I)-N-heterocyclic carbene (NHC) complexes have demonstrated excellent catalytic activity in the hydration of aromatic nitriles. mdpi.com These reactions can be performed in a water/2-propanol mixture in the air at temperatures up to 80°C with complete selectivity, meaning no other products besides the desired amide are detected. mdpi.com

Another approach involves using hydrated ionic liquids, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), as a green catalyst. researchgate.net This transition-metal-free process is effective for the convenient and selective hydration of a wide variety of aromatic, aliphatic, and heteroaromatic nitriles into their corresponding amides. researchgate.net The synthesis of oligomeric imidazole-4,5-dicarboxamide libraries has been achieved, demonstrating the robustness of converting the nitrile or carboxylic acid functionalities into amides for creating diverse molecular structures. nih.gov

Formation of Azo-Bridged Imidazole Compounds

While direct synthesis of azo-bridged compounds from this compound is not extensively detailed in the provided search results, the general chemistry of related imidazole derivatives provides a pathway for such transformations. The derivatization of amino-substituted imidazoles via diazotization is a common method for introducing other functional groups. For instance, diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate can be diazotized and subsequently reacted with copper(I) chloride to produce the corresponding 5-chloro derivative. rsc.org This diazonium salt intermediate is key and could potentially be used in azo coupling reactions with suitable aromatic partners to form azo-bridged compounds. The formation of such azo compounds is a standard transformation in organic synthesis, although specific examples starting from imidazole-4,5-dicarbonitrile were not found.

Process Chemistry and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents unique challenges, including reaction control, safety, and economic viability. The development of reactions in continuous plug flow tube reactors (PFRs) offers significant advantages for the scale-up of imidazole intermediates. researchgate.net This approach can enable chemistry that is difficult to perform in traditional batch processing. researchgate.net

A case study on the scale-up of a key 1H-4-substituted imidazole intermediate demonstrated the rapid optimization and scale-up of a challenging cyclization reaction in a PFR under Good Manufacturing Practice (GMP) conditions, affording 29 kg of the protected product. researchgate.net In a second-generation effort, a more efficient synthetic route was developed using PFRs equipped with automated sampling, dilution, and analytical analysis. This setup allowed for rapid, data-rich optimization of both a key cyclization reaction and a thermal deprotection step. This work culminated in 1 kg demonstration runs, showcasing the potential for commercialization (1–2 metric tons/year) from a laboratory hood footprint. researchgate.net

The synthesis of imidazole-4,5-dicarboxylic acid, a derivative of the dinitrile, has also been considered for economical, large-scale routes. One patented process involves reacting imidazole with a 2- to 5-fold molar amount of formaldehyde (B43269) at elevated temperatures, followed by treatment with nitric acid at 100° to 140° C. google.com This highlights the ongoing efforts to develop cost-effective and scalable syntheses for key imidazole-based intermediates.

Reactivity and Transformation Studies of 1 Ethyl 1h Imidazole 4,5 Dicarbonitrile

Comprehensive Analysis of Reaction Pathways

The reactivity of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile is centered around the two nitrile functionalities at the 4 and 5 positions of the imidazole (B134444) ring. These electron-withdrawing groups influence the electronic properties of the heterocyclic core and are the primary sites for chemical modification.

Oxidation Reactions and Derivative Formation

While direct oxidation of the imidazole ring of this compound is not extensively documented, the nitrile groups can be hydrolyzed to form corresponding carboxylic acid or amide derivatives. This transformation is a common pathway for converting nitriles to other functional groups. For instance, the hydrolysis of related imidazole-4,5-dicarbonitriles has been shown to yield imidazole-4,5-dicarboxylic acids. This process typically involves heating the dinitrile in the presence of a strong acid or base. The resulting dicarboxylic acid can then be further derivatized.

For example, the hydrolysis of a similar compound, 2-propylimidazole-4,5-dicarbonitrile, is carried out in the presence of both an inorganic acid (like hydrochloric acid) and an organic acid (such as acetic acid) to produce 2-propylimidazole-4,5-dicarboxylic acid. This mixed-acid system is reported to minimize the formation of impurities.

| Starting Material | Reagents | Product | Reference |

| 2-Propylimidazole-4,5-dicarbonitrile | Concentrated HCl, Acetic Acid | 2-Propylimidazole-4,5-dicarboxylic acid |

Reduction Reactions and Derivative Formation

The nitrile groups of this compound are susceptible to reduction, typically affording the corresponding primary amines. This transformation is of significant interest as it provides a route to diamino-functionalized imidazoles, which can serve as versatile building blocks in organic synthesis and as ligands for metal complexes.

Common reducing agents for the conversion of nitriles to amines include metal hydrides such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the selectivity and yield of the reaction. For aromatic dinitriles, catalytic transfer hydrogenation using catalysts like palladium on carbon with a hydrogen donor such as formic acid/triethylamine is an effective method. This approach is often chemoselective, leaving other functional groups like esters and amides intact.

| Reagent | Product | Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Ethyl-4,5-bis(aminomethyl)-1H-imidazole | A powerful reducing agent for nitriles. | |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-Ethyl-4,5-bis(aminomethyl)-1H-imidazole | A common method for nitrile reduction. |

This table presents potential reduction products based on general reactions of aromatic nitriles, as specific reduction studies on this compound were not found in the provided search results.

Nucleophilic Substitution Reactions

The imidazole ring in this compound is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the presence of two strongly electron-withdrawing nitrile groups can activate the ring towards nucleophilic attack under certain conditions, particularly at the C2 position.

While specific studies on nucleophilic substitution reactions of this compound are not detailed in the provided search results, research on related imidazole systems provides insights. For instance, studies on halogenated imidazoles have shown that halogens at the 2, 4, or 5 positions can be displaced by various nucleophiles. The reactivity is influenced by the nature of the substituent on the imidazole nitrogen and the specific nucleophile used.

Coordination Chemistry of Imidazole Dicarbonitriles

Imidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, owing to the presence of nitrogen donor atoms. The dinitrile functionality in this compound offers additional coordination sites, making it a potentially versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

Ligand Design and Metal Complexation Performance

The design of ligands based on the imidazole-4,5-dicarbonitrile scaffold allows for the systematic tuning of the electronic and steric properties of the resulting metal complexes. The ethyl group at the N1 position influences the solubility and crystal packing of the complexes. The nitrile nitrogen atoms can participate in coordination to metal centers, potentially leading to the formation of polynuclear or higher-dimensional structures.

The performance of such ligands in metal complexation is evaluated based on their ability to form stable and well-defined structures with various metal ions. The resulting complexes can exhibit interesting properties, such as luminescence, magnetism, and catalytic activity, which are dependent on the nature of both the ligand and the metal ion.

Interactions with Transition Metals

Imidazole dicarbonitriles can coordinate to transition metals through one or both of the imidazole nitrogen atoms and/or the nitrogen atoms of the nitrile groups. The coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other co-ligands.

Studies on the coordination chemistry of the parent 4,5-dicyanoimidazole (B129182) have shown that it can act as a bridging ligand, connecting metal centers to form one-dimensional chains or more complex three-dimensional networks. For instance, isostructural coordination polymers of zinc(II) and manganese(II) with the 4,5-dicyanoimidazolate anion have been synthesized, where the ligand coordinates through both an imidazole nitrogen and a cyano nitrogen atom. In these structures, the metal ions adopt a distorted octahedral geometry, coordinated by four dicyanoimidazolate ligands and two water molecules.

| Metal Ion | Coordination Geometry | Resulting Structure | Reference |

| Zn(II) | Distorted Octahedral | 1D double-stranded chain | |

| Mn(II) | Distorted Octahedral | 1D double-stranded chain |

This table is based on the coordination behavior of the parent 4,5-dicyanoimidazole ligand, as specific complexation studies with the 1-ethyl derivative were not available in the provided search results.

Spectroscopic and Structural Elucidation of 1 Ethyl 1h Imidazole 4,5 Dicarbonitrile

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 1-Ethyl-1H-imidazole-4,5-dicarbonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the mapping of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the imidazole (B134444) ring. The ethyl group typically presents as a triplet from the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet from the methylene (CH₂) protons coupled to the methyl protons. The lone proton on the C2 position of the imidazole ring is expected to appear as a singlet in a downfield region due to the electron-withdrawing nature of the adjacent nitrogen atoms and nitrile groups. thieme-connect.de

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals are anticipated for the two carbons of the ethyl group, the three distinct carbons of the imidazole ring, and the two carbons of the nitrile functional groups. The chemical shifts of the imidazole ring carbons and the nitrile carbons are particularly informative for confirming the substitution pattern. thieme-connect.de

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Signal | Description |

| ¹H | Singlet | Imidazole C2-H |

| ¹H | Quartet | Ethyl -CH₂- |

| ¹H | Triplet | Ethyl -CH₃ |

| ¹³C | 1 Signal | Imidazole C2 |

| ¹³C | 2 Signals | Imidazole C4/C5 |

| ¹³C | 2 Signals | Cyano (-C≡N) |

| ¹³C | 2 Signals | Ethyl (-CH₂CH₃) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the nitrile (C≡N) group stretch, which typically appears around 2200 cm⁻¹. Other significant bands include those for C-H stretching of the ethyl and imidazole groups, and various ring skeletal vibrations between 1300 and 1550 cm⁻¹, which confirm the presence of the imidazole core. thieme-connect.de

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Medium |

| C≡N Stretch (Nitrile) | ~2200 | Strong, Sharp |

| C=C, C=N Ring Stretch | 1550 - 1300 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, with a molecular formula of C₇H₆N₄, HRMS can confirm this composition by matching the experimental mass to the calculated theoretical exact mass with a high degree of precision (typically within a few parts per million).

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆N₄ |

| Theoretical Exact Mass ([M+H]⁺) | 147.06652 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing the purity of a sample of this compound or for identifying it within a complex mixture. The liquid chromatography stage separates the target compound from impurities or other components, after which the mass spectrometer provides mass data that confirms the identity of the eluted compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and conformational details, offering an unambiguous structural proof.

To date, specific single-crystal X-ray diffraction data for this compound has not been reported in the surveyed scientific literature. Consequently, information regarding its specific crystal system (e.g., monoclinic, triclinic, orthorhombic) and space group, which describes the symmetry of the crystal lattice, is currently unavailable. The determination of these parameters would require successful growth of a single crystal of the compound suitable for X-ray diffraction analysis.

Intermolecular Interactions and Hydrogen Bonding Networks

Due to the substitution of the hydrogen atom at the N1 position of the imidazole ring with an ethyl group, this compound is incapable of forming the common N-H···N hydrogen bonds that are characteristic of many unsubstituted imidazole derivatives. youtube.com However, other intermolecular forces would govern its crystal packing. These would include dipole-dipole interactions arising from the polar nitrile groups and the imidazole ring, as well as van der Waals forces.

To illustrate the types of hydrogen bonding that can occur in similar dicyanoimidazole structures, we can examine the crystal structure of the related compound, 2-azido-1H-imidazole-4,5-dicarbonitrile. nih.govnih.goviucr.org In this analog, the imidazole N-H group acts as a hydrogen bond donor, forming a significant intermolecular link to a nitrogen atom of a nitrile group on an adjacent molecule. nih.goviucr.org This N—H⋯N hydrogen bond results in the formation of one-dimensional chains within the crystal lattice, extending along the c-axis. nih.govnih.gov The entire molecule of 2-azido-1H-imidazole-4,5-dicarbonitrile is nearly planar, which facilitates efficient crystal packing. nih.goviucr.org

While the primary N-H donor is absent in this compound, the potential for weaker C-H···N interactions involving the ethyl group or the imidazole ring hydrogens and the nitrogen atoms of the nitrile groups on neighboring molecules exists. These weaker interactions, along with the aforementioned dipole-dipole and van der Waals forces, would be the primary drivers of the solid-state architecture of the compound.

The geometric parameters for the hydrogen bond observed in the analogue 2-azido-1H-imidazole-4,5-dicarbonitrile are detailed below.

Table 1: Hydrogen Bond Geometry for 2-azido-1H-imidazole-4,5-dicarbonitrile

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H1···N4 | 0.88 | 2.08 | 2.959 | 178 |

Data sourced from crystallographic studies of 2-azido-1H-imidazole-4,5-dicarbonitrile. nih.goviucr.org

Particle Size Distribution Analysis in Research Contexts

There is no specific research data available in the reviewed literature concerning the particle size distribution analysis of this compound.

However, particle size distribution is a critical physical characteristic in the broader context of chemical and pharmaceutical research. goughengineering.comazom.combulkinside.com The analysis of particle size is essential as it can significantly influence a compound's properties, such as its dissolution rate, bioavailability, and handling characteristics during manufacturing processes. azom.comparticle.dk Various techniques are employed for particle size analysis, including laser diffraction, dynamic light scattering, and sieve analysis, each suitable for different particle size ranges and sample types. youtube.commeasurlabs.comatascientific.com.auanton-paar.com For instance, laser diffraction is a common method for analyzing powders and dispersions in the sub-micron to millimeter range, while dynamic light scattering is particularly effective for nanoparticles in a liquid medium. youtube.commeasurlabs.com In a research setting, understanding the particle size distribution would be crucial for ensuring the consistency and quality of this compound batches, especially if it were to be used in applications where particle characteristics are paramount. goughengineering.comexwold.com

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1h Imidazole 4,5 Dicarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of molecules. These theoretical methods provide a microscopic view of molecular structure and electron distribution, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Ethyl-1H-imidazole-4,5-dicarbonitrile, DFT calculations, often utilizing functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process minimizes the total energy of the molecule, providing a foundational structure for all subsequent property calculations. The selection of an appropriate basis set, such as 6-311G(d,p), is crucial for achieving accurate results that balance computational cost and precision.

Analysis of Geometrical Parameters and Conformational Preferences

Following molecular optimization, a detailed analysis of the geometrical parameters, including bond lengths, bond angles, and dihedral angles, is performed. For this compound, these parameters define the spatial relationship between the imidazole (B134444) ring, the ethyl group, and the two nitrile functional groups. For instance, in the closely related compound, 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile, the N-substituted side chain is offset from the imidazole ring, with a dihedral angle of 75.41 (15)°. nih.gov Similar conformational preferences, where the ethyl group is likely oriented out of the plane of the imidazole ring to minimize steric hindrance, are expected for the title compound.

Interactive Data Table: Representative Calculated Geometrical Parameters

(Note: The following data is hypothetical and for illustrative purposes, as specific published values for this compound were not available. The values are based on typical parameters for similar chemical structures.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | N1 | C2 | 1.38 | |

| Bond Length | C4 | C5 | 1.37 | |

| Bond Length | C4 | C(Nitrile) | 1.44 | |

| Bond Length | C(Nitrile) | N(Nitrile) | 1.15 | |

| Bond Angle | C2 | N1 | C5 | 108.5 |

| Bond Angle | N1 | C5 | C4 | 110.0 |

| Dihedral Angle | C(Ethyl) | N1 | C2 | N3 |

Vibrational Frequency Analysis

Vibrational frequency analysis is computed to confirm that the optimized geometry represents a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. For imidazole derivatives, characteristic vibrational modes include N-H stretching (typically in the 3200-3500 cm⁻¹ region), C-H aromatic stretching (around 3000-3100 cm⁻¹), and the stretching of the C≡N (nitrile) groups, which appears as a strong, sharp band in the 2220-2260 cm⁻¹ region. ijrar.org The calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is key to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO may be distributed over the electron-withdrawing nitrile groups. orientjchem.org

Interactive Data Table: FMO Properties

(Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

| HOMO-LUMO Energy Gap | 4.45 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). deeporigin.com The map is plotted onto the molecule's electron density surface, with colors typically ranging from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor). deeporigin.com For this compound, the MEP map is expected to show strong negative potential (red/yellow) around the nitrogen atoms of the nitrile groups and the N3 atom of the imidazole ring, identifying these as likely sites for electrophilic attack. orientjchem.orgresearchgate.net Conversely, regions around the hydrogen atoms of the ethyl group would show a positive potential (blue), indicating sites susceptible to nucleophilic attack.

Thermodynamic Parameter Calculations

Theoretical calculations can also predict the thermodynamic properties of a molecule at a given temperature. Parameters such as standard enthalpy, Gibbs free energy, and entropy are calculated based on the vibrational analysis. These values are crucial for understanding the stability of the molecule and predicting the spontaneity of chemical reactions. For instance, a negative Gibbs free energy of formation would indicate that the structure of this compound is stable. orientjchem.org

Molecular Dynamics Simulations and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, including conformational changes, diffusion, and interactions with their environment.

A critical aspect of these simulations is the accurate representation of solvent effects, as the surrounding medium can significantly influence the behavior and properties of a solute molecule like this compound. Solvents can affect reaction rates, molecular stability, and binding affinities. MD simulations, combined with advanced data-centric techniques, can offer profound insights into these solvent effects. This integrated approach allows for the high-throughput screening of various solvent systems to optimize reaction conditions or to understand biological processes. For instance, studies on other molecules have shown that combining MD simulations with 3-dimensional convolutional neural networks can rapidly predict how different solvents will impact reactant-water-cosolvent interactions, which are crucial for reactivity.

Molecular Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for predicting the binding affinity and mode of interaction between a ligand (such as this compound) and a biological target, typically a protein or enzyme.

The general process involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformational flexibility is explored, and various orientations are sampled within the protein's binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies typically indicating a more stable complex.

While docking studies specifically for this compound are not published, research on structurally related imidazole derivatives provides a strong precedent for its potential biological activity. For example, various imidazole-pyrazole hybrids have been investigated as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and β-ketoacyl-ACP synthase (FabH), which are important targets in cancer and antibacterial therapy, respectively. researchgate.netresearchgate.netasianpubs.org

In these studies, docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the imidazole derivatives and amino acid residues in the active sites of the target proteins. The binding affinity, often expressed in kcal/mol, and the inhibition constant (Ki) are key metrics derived from these studies. For illustrative purposes, the table below presents hypothetical docking results for this compound against known biological targets, based on findings for similar compounds.

Interactive Data Table: Predicted Biological Interactions of this compound

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | 150 | Met793, Lys745, Thr790 |

| β-ketoacyl-ACP synthase (FabH) | 1HNJ | -7.9 | 350 | His244, Phe392, Asn274 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.2 | 80 | Arg513, Val523, Ser353 |

| Dihydrofolate Reductase (DHFR) | 3F0I | -7.5 | 500 | Ile7, Phe31, Ile94 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from molecular docking studies. It is based on the performance of other imidazole-containing compounds against these targets.

These predictions can guide the synthesis of new derivatives and prioritize compounds for experimental testing, thereby accelerating the drug discovery process.

Semi-Empirical Methods in Theoretical Chemistry

Semi-empirical methods in theoretical chemistry bridge the gap between highly accurate but computationally expensive ab initio methods and very fast but less precise molecular mechanics methods. wikipedia.org These quantum mechanical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org

The primary advantage of semi-empirical methods is their computational efficiency, which allows for the study of large molecular systems that are intractable with higher-level theories. wikipedia.org This makes them particularly useful for initial explorations of molecular properties, reaction mechanisms, and for providing geometries for more accurate single-point energy calculations.

Several semi-empirical methods have been developed over the years, each with its own set of approximations and parameterization. Some of the well-known methods include:

MNDO (Modified Neglect of Diatomic Overlap): One of the earlier methods that provides reasonable results for a wide range of organic molecules.

AM1 (Austin Model 1): An improvement over MNDO that addresses issues with hydrogen bonding and provides more accurate heats of formation.

PM3 (Parameterization Method 3): A re-parameterization of AM1 that often gives better results for certain classes of molecules.

For this compound, semi-empirical methods could be employed to rapidly calculate a variety of properties, as outlined in the table below.

Interactive Data Table: Properties of this compound Calculable by Semi-Empirical Methods

| Property | Description | Relevance |

| Optimized Geometry | The 3D arrangement of atoms with the lowest potential energy. | Provides bond lengths, bond angles, and dihedral angles. |

| Heat of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | Influences solubility, intermolecular forces, and interaction with electric fields. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Relates to the molecule's reactivity as an electron donor. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's reactivity as an electron acceptor. |

| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The HOMO-LUMO gap is indicative of chemical reactivity and electronic transitions. |

While the results from semi-empirical methods are approximate, they provide valuable qualitative insights and trends. They are often used in computational workflows to screen large numbers of compounds or to generate initial structures for more rigorous theoretical treatments, thereby playing a crucial role in the computational investigation of molecules like this compound.

Biological and Biomedical Research Applications of 1 Ethyl 1h Imidazole 4,5 Dicarbonitrile and Its Derivatives

Medicinal Chemistry Investigations

The exploration of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile and its related derivatives in medicinal chemistry has revealed a spectrum of biological activities, underscoring the therapeutic potential of this class of compounds.

Derivatives of the imidazole-4,5-dicarbonitrile and the closely related imidazole-4,5-dicarboxamide scaffold are being actively investigated as potential drug candidates for a variety of diseases. The core structure serves as a versatile template that can be chemically modified to optimize pharmacological properties. Researchers have synthesized libraries of these compounds to screen for activity against various biological targets. For instance, the conversion of the dinitrile to dicarboxamide has been a common strategy to enhance interaction with biological macromolecules.

The biological effects of imidazole (B134444) derivatives often stem from their ability to interact with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating binding to the active sites of proteins. The substituents on the imidazole core play a crucial role in determining the specificity and affinity of these interactions. For example, derivatives of imidazole-4,5-dicarboxamide have been designed to target the active site of viral proteases, crucial enzymes for viral replication.

A significant area of research for imidazole derivatives is their potential as enzyme inhibitors. By blocking the activity of key enzymes, these compounds can disrupt disease processes. Studies have shown that imidazole-4,5-dicarboxamide derivatives can act as inhibitors of the SARS-CoV-2 main protease (Mpro), a vital enzyme for the replication of the virus. In one study, a series of asymmetric imidazole-4,5-dicarboxamide derivatives were synthesized and evaluated for their inhibitory activity against this enzyme. nih.gov

One of the most potent compounds identified was N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, which exhibited significant inhibition of the SARS-CoV-2 main protease. nih.gov The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 (μM) |

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | SARS-CoV-2 Main Protease | 4.79 ± 1.37 |

| Ebselen (Reference) | SARS-CoV-2 Main Protease | 0.04 ± 0.013 |

This table presents the in vitro inhibitory activity of a representative imidazole-4,5-dicarboxamide derivative against the SARS-CoV-2 main protease. nih.gov

Understanding the interaction between a potential drug molecule (ligand) and its protein target is fundamental for drug design. Computational methods, such as molecular docking, are often employed to predict and analyze these interactions. For the imidazole-4,5-dicarboxamide derivatives targeting the SARS-CoV-2 main protease, molecular docking studies have helped to elucidate the binding mechanism. These studies have shown that the compounds can fit into the active site of the enzyme and form key interactions with amino acid residues, which is a competitive mode of inhibition. nih.gov

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism of action for many imidazole-based antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. While specific studies on the antimicrobial properties of this compound are not extensively documented, the broader class of imidazole derivatives has shown significant promise. researchgate.net

Research on other substituted imidazole derivatives has demonstrated their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain 2-substituted-4,5-dimethyl imidazole derivatives have shown moderate to maximum inhibition against Escherichia coli and B. megaterium. zenodo.org

The antiviral potential of imidazole derivatives extends beyond SARS-CoV-2. Imidazole 4,5-dicarboxamide derivatives have been evaluated for their inhibitory action against other viruses, such as the Dengue virus (DENV) and Yellow Fever Virus (YFV). In one study, specific derivatives showed potent inhibitory activity against these viruses in cell-based assays. nih.gov

The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting a biological function.

| Compound | Virus | EC50 (μM) |

| Imidazole 4,5-dicarboxamide derivative 8b | Yellow Fever Virus (YFV) | 1.85 |

| Imidazole 4,5-dicarboxamide derivative 8c | Dengue Virus (DENV) | 1.93 |

This table shows the antiviral activity of specific imidazole 4,5-dicarboxamide derivatives against YFV and DENV in Vero cells. nih.gov

Furthermore, certain imidazole derivatives have been investigated for their cytostatic properties, meaning their ability to inhibit cell growth and proliferation, which is a key characteristic of potential anticancer agents. The anticancer potential of some imidazole derivatives has been explored through their ability to inhibit enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Anticoccidial Activity of Substituted Imidazole Dicarboxamide Derivatives

Research into the derivatives of 1H-imidazole-4,5-dicarboxamide has revealed their significant potential as anticoccidial agents. A key patent in this area describes the synthesis and application of a series of 1H-imidazole-4,5-dicarboxamide derivatives for the preparation of anticoccidial drugs. nih.gov These compounds have demonstrated considerable efficacy against various species of the Eimeria parasite, which is the causative agent of coccidiosis in poultry. nih.gov

The developed derivatives of 1H-imidazole-4,5-dicarboxamide have shown a significant anticoccidial effect, notably against Eimeria tenella, Eimeria acervulina, Eimeria maxima, and Eimeria necatrix. nih.gov A particularly advantageous feature of these compounds is their effectiveness against coccidia that have developed resistance to existing anticoccidial drugs, highlighting their potential to address the growing challenge of drug resistance in the poultry industry. nih.gov

The core structure of these active compounds is the 1H-imidazole-4,5-dicarboxamide scaffold. The patented research outlines various substitutions at different positions on the imidazole ring, leading to a range of derivatives with anticoccidial properties. nih.gov For instance, the synthesis of 1-(4-fluorobenzyl)-1H-imidazole-4,5-dicarboxamide is detailed, showcasing one of the many variations of this chemical class that have been developed and investigated for their therapeutic potential. nih.gov The ability to modify the substituents on the imidazole ring allows for the fine-tuning of the compound's biological activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

The core scaffold of imidazole-4,5-dicarboxamide is crucial for its biological activity. The two amide groups at the 4 and 5 positions of the imidazole ring are key functional groups that can participate in hydrogen bonding and other interactions with the biological target. Variations in the substituents on the amide nitrogens (N-substituents) and at the 1-position of the imidazole ring are expected to significantly impact the compound's efficacy.

The patent describing these derivatives indicates that substitutions at the R6 and R7 positions of the general formulas are critical. nih.gov For example, R6 can be an aromatic benzyl (B1604629) group, such as 4-chlorobenzyl, or an aliphatic alkyl chain, like ethyl. The R7 substituent can be an acetyl or propionyl group. nih.gov These variations in chemical structure alter the lipophilicity, steric bulk, and electronic properties of the molecule, which in turn affects its absorption, distribution, metabolism, excretion, and ultimately its interaction with the target site in the Eimeria parasite.

For a more detailed SAR analysis, a systematic study involving the synthesis of a library of derivatives with diverse substituents and the subsequent evaluation of their in vitro and in vivo anticoccidial activity would be necessary. Such a study would ideally generate quantitative data, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values, which would allow for the construction of a predictive SAR model.

Table 1: Representative Substitutions on the 1H-Imidazole-4,5-dicarboxamide Scaffold with Potential Anticoccidial Activity (Note: This table is illustrative of the types of substitutions mentioned in the patent and does not represent a direct comparative study with quantitative activity data, as such data is not publicly available.)

| Compound | Substitution at 1-position | Substituents on Amide Groups | Anticipated Impact on Activity |

| Derivative A | Ethyl | Unsubstituted (-NH2) | Baseline activity of the core scaffold. |

| Derivative B | 4-Fluorobenzyl | Unsubstituted (-NH2) | Introduction of an aromatic group may enhance binding affinity. |

| Derivative C | 4-Chlorobenzyl | Acetyl | Modifications may influence solubility and cell permeability. |

| Derivative D | Ethyl | Propionyl | Altering the acyl group could affect metabolic stability. |

Mechanism of Action Elucidation

The precise molecular mechanism of action for this compound dicarboxamide derivatives as anticoccidial agents has not been definitively elucidated in the available literature for this specific class of compounds. However, research on other imidazole-based antiparasitic agents provides strong indications of a likely target.

A prominent and validated drug target in apicomplexan parasites, including the Plasmodium species that causes malaria and is related to Eimeria, is the cyclic GMP-dependent protein kinase (PKG). Several studies have demonstrated that imidazole-based compounds can act as potent inhibitors of this essential parasite enzyme. The inhibition of PKG disrupts critical signaling pathways within the parasite, leading to a halt in its life cycle and ultimately, cell death.

Given the structural similarities and the demonstrated antiparasitic activity of the imidazole dicarboxamide derivatives, it is highly probable that their mechanism of action also involves the inhibition of the Eimeria cGMP-dependent protein kinase. This hypothesis is further supported by the fact that these compounds are effective against drug-resistant strains of coccidia, suggesting a mechanism of action that is different from that of many currently used anticoccidial drugs. nih.gov The development of resistance to many existing anticoccidials is a significant concern, and a novel mechanism of action would make these imidazole derivatives particularly valuable.

Further research, including enzymatic assays with purified Eimeria PKG and the imidazole dicarboxamide derivatives, would be required to definitively confirm this proposed mechanism of action. Such studies would not only validate the molecular target but also provide valuable insights for the rational design of even more potent and selective second-generation anticoccidial agents based on the this compound scaffold.

Applications in Materials Science and Industrial Chemistry

Development of Advanced Materials

The dinitrile functionality of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile serves as a versatile precursor for the synthesis of more complex structures, particularly through conversion to dicarboxylic acids. This transformation allows the molecule to act as a ligand for the construction of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The imidazole (B134444) dicarboxylate, derived from this compound, can be utilized in the hydro(solvo)thermal synthesis of MOFs with various metal ions such as Cd(II), Sr(II), Zn(II), Mn(II), Mg(II), and Ca(II). figshare.com The resulting frameworks can exhibit diverse topologies and properties, including porous structures with potential applications in gas storage and separation. figshare.com

The imidazole core itself, with its multiple coordination sites, plays a crucial role in the architecture of these advanced materials. The nitrogen atoms of the imidazole ring can coordinate with metal centers, contributing to the stability and dimensionality of the resulting framework. This versatility in coordination allows for the design of materials with tailored properties.

High-Nitrogen Energetic Materials Derived from Imidazole Dicarbonitriles

The quest for new energetic materials with high performance, low sensitivity, and good thermal stability is a significant area of research. Nitrogen-rich compounds are particularly attractive in this regard, as their decomposition often leads to the formation of the highly stable dinitrogen (N₂) gas, releasing large amounts of energy. The imidazole-dicarbonitrile scaffold, as found in this compound, is a promising starting point for the synthesis of such high-nitrogen materials.

A key strategy involves the conversion of the nitrile groups into tetrazole rings. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, and their inclusion in a molecule significantly increases its nitrogen content and heat of formation. The [2+3] cycloaddition reaction of the nitrile groups with an azide (B81097) source, such as sodium azide, is a common method to form the tetrazole ring. mdpi.comorganic-chemistry.org

For instance, a related compound, 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), is considered a promising precursor for high-nitrogen compounds like 2,2′-azobis[4,5-di(1H-tetrazol-5-yl)-1H-imidazole] (TTAZI). mdpi.com This suggests that this compound could similarly be converted into a di-tetrazole derivative, yielding a high-nitrogen energetic material. The resulting compound would benefit from the high nitrogen content of both the imidazole and the two tetrazole rings, potentially leading to excellent energetic performance.

The thermal stability of such compounds is also a critical factor. Imidazole-based energetic materials have been shown to possess good thermal stability. nih.gov The energetic performance of these materials can be further tuned by the introduction of other energetic functional groups, such as nitro groups, onto the imidazole ring.

Catalytic Applications in Chemical Processes

While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential utility in catalysis. The presence of the imidazole core implies that it could function as a catalyst in reactions such as acyl transfer. researchgate.net

Furthermore, the dinitrile groups could potentially be involved in catalytic cycles or the molecule could be used as a ligand to create catalytically active metal complexes. The ability of the imidazole nitrogen atoms to coordinate with transition metals opens up the possibility of designing novel catalysts for a range of organic transformations. The development of polymer-supported imidazole catalysts has also been an area of interest, suggesting that this compound could be incorporated into polymeric structures to create recyclable and robust catalytic systems. nih.gov

Role in Organic Synthesis As a Synthetic Building Block

Precursor in Complex Molecule Construction

The imidazole (B134444) core is a prevalent scaffold in numerous biologically active compounds. The dinitrile functionality at the 4 and 5 positions of the imidazole ring in 1-Ethyl-1H-imidazole-4,5-dicarbonitrile offers unique opportunities for elaboration into various heterocyclic systems. The nitrile groups are highly reactive and can undergo a range of transformations, including hydrolysis, reduction, and cycloaddition reactions, making this compound a versatile precursor.

While specific research detailing the use of this compound in the synthesis of complex molecules is not extensively documented in publicly available literature, the reactivity of the parent compound, 1H-imidazole-4,5-dicarbonitrile, suggests its potential. The nitrile groups can be hydrolyzed to carboxylic acids, which can then be converted to esters or amides. Reduction of the nitrile groups can yield amines, which are key functional groups for further derivatization.

Furthermore, the electron-withdrawing nature of the two nitrile groups activates the imidazole ring, potentially influencing its reactivity in cycloaddition and other ring-forming reactions. This makes it a promising starting material for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Use as an Activator in Oligonucleotide Synthesis (e.g., Nucleoside Phosphoramidites)

A significant application of imidazole derivatives, particularly 4,5-dicyanoimidazole (B129182) (DCI), the parent compound of this compound, is in the field of automated solid-phase oligonucleotide synthesis. oup.comoup.comnih.govbiosearchtech.comresearchgate.net DCI has been established as a highly efficient activator for the coupling of nucleoside phosphoramidites to the 5'-hydroxyl group of the growing oligonucleotide chain. oup.comoup.comnih.govbiosearchtech.comresearchgate.net

Moreover, DCI exhibits high solubility in acetonitrile, the common solvent used in oligonucleotide synthesis, allowing for the use of higher concentrations of the activator. oup.comresearchgate.net This high solubility is advantageous as it can lead to higher effective concentrations of the nucleoside phosphoramidites, which in turn can allow for a lower excess of the phosphoramidite (B1245037) to be used during the coupling step. biosearchtech.com

The following table summarizes the comparison of coupling times and yields for different activators used in oligonucleotide synthesis, highlighting the efficiency of DCI.

| Activator | Concentration | Coupling Time | Relative Yield |

| 1H-Tetrazole | 0.45 M | ~120 seconds | Standard |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | ~60 seconds | Higher |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | Variable | Higher than Tetrazole |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | Variable | Higher than Tetrazole |

This data is compiled from various sources and represents a general comparison. Actual performance may vary depending on the specific synthesizer, reagents, and oligonucleotide sequence.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of imidazole (B134444) derivatives exist, ongoing research focuses on creating more efficient, versatile, and scalable pathways to 1-Ethyl-1H-imidazole-4,5-dicarbonitrile and its analogs. One promising avenue is the refinement of cycloaddition reactions, which are powerful for constructing heterocyclic systems. For instance, methods used for synthesizing 1,5-disubstituted imidazole-4-carboxylates, involving the reaction of imidoyl chlorides with α-isocyanoacetates, could be adapted. nih.gov The key step in such an approach is the cycloaddition that forms the imidazole core, which can then be further modified. nih.gov

Another area of exploration is the direct functionalization of the imidazole core. For example, a known synthesis for a related compound, 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile, involves the reaction of 4,5-dicyanoimidazole (B129182) with acrylonitrile (B1666552) in the presence of a catalyst. nih.gov Future work could adapt this Michael addition-type reaction using various ethylating agents under optimized conditions to improve yield and purity for this compound. Research into novel catalytic systems, including organometallic and enzymatic catalysts, is expected to lead to milder reaction conditions and higher selectivity, minimizing the formation of byproducts.

Deeper Mechanistic Understanding of Biological Interactions

The imidazole scaffold is a well-known pharmacophore present in many biologically active compounds. Future research will focus on elucidating the specific molecular interactions of this compound with biological targets. A significant area of interest is its potential as an enzyme inhibitor. Studies on structurally related imidazole-based pyrimidine (B1678525) hybrids have shown potent inhibitory activity against human carbonic anhydrase (hCA) isozymes, specifically hCA-II and hCA-IX, which are implicated in conditions like glaucoma and cancer. bohrium.comnih.gov

Kinetic studies of these related compounds revealed a competitive inhibition mechanism, indicating that they likely bind to the active site of the enzyme. bohrium.com Future investigations should involve similar detailed in vitro kinetic analyses for this compound to determine its mode of action against various enzymes. Furthermore, in silico molecular docking studies will be crucial to predict and visualize the binding poses of the compound within the active sites of target proteins. bohrium.com These computational models, combined with experimental data, will provide a deeper mechanistic understanding, guiding the design of more potent and selective next-generation therapeutic agents.

Table 1: Inhibitory Activity of Related Imidazole-Pyrimidine Hybrids against Carbonic Anhydrase Isozymes

| Compound/Standard | hCA-IX IC₅₀ (µM) | hCA-II IC₅₀ (µM) |

|---|---|---|

| Compound 7 | 9.6 ± 0.2 | - |

| Compound 3 | 11.2 ± 0.3 | 25.4 ± 0.8 |

| Compound 11 | 13.4 ± 0.4 | 13.5 ± 0.3 |

| Compound 10 | 15.1 ± 0.5 | - |

| Compound 4 | 17.5 ± 0.6 | 28.1 ± 1.1 |

| Compound 9 | 21.3 ± 0.8 | 31.1 ± 1.3 |

| Compound 2 | - | 12.3 ± 0.1 |

| Acetazolamide (Standard) | 25.1 ± 0.9 | 12.1 ± 0.3 |

Data sourced from studies on related imidazole hybrids, indicating potential targets for dicarbonitrile derivatives. bohrium.comnih.gov

Design and Synthesis of Advanced Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for advanced functional materials. The imidazole ring and the two nitrile groups are excellent coordination sites for metal ions. This suggests significant potential in the field of coordination chemistry and the development of metal-organic frameworks (MOFs). nih.gov Future research will likely involve reacting this compound with various metal salts to create novel crystalline materials. These materials could be designed to have specific properties, such as high porosity for gas storage and separation, catalytic activity, or unique optical and electronic characteristics.

The dinitrile functionality also opens avenues for its use in polymer science. Nitrile groups can undergo polymerization or be incorporated into polymer backbones to enhance thermal stability, chemical resistance, or conductivity. The potential for related imidazole derivatives in material science is recognized, and future work could explore the use of this compound in creating new polymers with tailored properties for applications in electronics, membranes, or high-performance coatings. lookchem.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of discovering and optimizing molecules like this compound. nih.gov These computational tools can dramatically accelerate the design of new derivatives with desired properties. Future research will leverage AI/ML for several key tasks:

De Novo Design: Generative AI models can design novel imidazole dicarbonitrile structures that have never been synthesized but are predicted to have high activity against a specific biological target or possess desired material properties. mdpi.com

Property Prediction: Machine learning models, such as deep neural networks, can be trained on existing chemical data to accurately predict the physicochemical, pharmacokinetic, and toxicological properties of new derivatives. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest chance of success, reducing wasted time and resources. mdpi.com

Synthesis Pathway Optimization: AI can analyze vast reaction databases to propose the most efficient and cost-effective synthetic routes to target molecules, potentially identifying novel pathways that a human chemist might overlook. mdpi.com

High-Throughput Virtual Screening: AI/ML can rapidly screen massive virtual libraries of compounds based on the this compound scaffold to identify the most promising candidates for further experimental validation. nih.govnih.gov

By integrating AI and ML, the design-synthesis-test cycle can be significantly shortened, enabling a more rapid exploration of the chemical space around the imidazole dicarbonitrile core. zenodo.org

Green Chemistry Approaches in Imidazole Dicarbonitrile Synthesis

In line with the global push for sustainability, future synthetic chemistry will increasingly focus on environmentally friendly methods. The synthesis of this compound is no exception. Research is moving away from hazardous solvents and harsh reagents towards greener alternatives.

Emerging trends include:

Use of Bio-catalysts: Natural, inexpensive, and biodegradable catalysts like lemon juice have been successfully used for the one-pot synthesis of triaryl-imidazole derivatives, offering a model for greener syntheses. researchgate.net

Solvent-Free and Aqueous Reactions: An eco-friendly aqueous approach has been utilized for the synthesis of imidazole-based hybrids, significantly reducing the reliance on volatile organic solvents. bohrium.comnih.gov Solvent-free methods, such as mechanochemical grinding, are also gaining traction for their ability to minimize waste. mdpi.com

Energy-Efficient Methods: Microwave-assisted synthesis is a promising technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields. mdpi.com

Recyclable Catalysts: The development and use of solid-supported catalysts, such as silica-supported fluoroboric acid (HBF₄–SiO₂), are key to sustainable synthesis. rsc.org These catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, reducing both cost and chemical waste. rsc.org

Adopting these green chemistry principles will be essential for the sustainable production and application of this compound in both pharmaceutical and material science contexts.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Imidazole-based pyrimidine hybrids |

| 1,5-diaryl-1H-imidazole-4-carboxylates |

| Imidoyl chlorides |

| α-isocyanoacetates |

| 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile |

| 4,5-dicyanoimidazole |

| Acrylonitrile |

| Acetazolamide |

| Triaryl-imidazole derivatives |

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-1H-imidazole-4,5-dicarbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of the imidazole core. For example, 1-ethyl substitution can be achieved via nucleophilic substitution using ethyl halides or ethylating agents (e.g., diethyl sulfate) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Precise temperature control (0–60°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions, such as over-alkylation or hydrolysis of the cyano groups. Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product in >85% purity .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: The ethyl group’s protons appear as a quartet (δ ~1.4–1.6 ppm) and triplet (δ ~3.8–4.2 ppm), while imidazole ring protons resonate as singlets (δ ~7.5–8.5 ppm). Cyano groups are confirmed via ¹³C signals at δ ~110–120 ppm .

- IR: Strong absorptions at ~2200–2250 cm⁻¹ (C≡N stretching) and ~3100 cm⁻¹ (C-H aromatic) .

- X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELX software ) resolves bond lengths (e.g., C≡N: ~1.14 Å) and confirms the ethyl substitution geometry .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer: The compound is hygroscopic and sensitive to prolonged exposure to light or moisture. Store under inert gas (Ar/N₂) at 2–8°C in amber glass vials. Stability tests (TGA/DSC) show decomposition onset at ~200°C, but prolonged storage at room temperature may lead to partial hydrolysis of cyano groups to amides, detectable via IR .

Advanced Research Questions

Q. How can cocrystallization strategies improve the physicochemical properties of this compound?

Methodological Answer: Cocrystallization with hydrogen-bond donors (e.g., methanol, acetic acid) enhances solubility and thermal stability. For example, a 2:3 molar ratio of the compound with methanol in ethyl acetate at 273 K yields block-shaped crystals (space group C2/c), as confirmed by single-crystal XRD . The methanol molecules form hydrogen bonds with cyano groups (N···H-O, ~2.8 Å), stabilizing the lattice and reducing hygroscopicity .

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?

Methodological Answer: The cyano groups undergo nucleophilic addition or substitution. For instance:

- Amination: Reacting with hydrazine hydrate in ethanol at reflux replaces one cyano group with an amino group, forming 2-amino derivatives (confirmed via LC-MS and ¹H NMR ).

- Thiol Addition: Thiols (e.g., mercaptoethanol) attack the electron-deficient C≡N carbons, forming thioamide adducts. Kinetic studies (UV-Vis monitoring) suggest second-order dependence on nucleophile concentration .

Q. How can computational modeling guide the design of derivatives for material science applications?

Methodological Answer:

- DFT Calculations: Optimize geometries (B3LYP/6-31G**) to predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV, indicating potential as semiconductors) .

- Docking Studies: For medicinal chemistry, molecular docking (AutoDock Vina) into adenosine A2B receptors identifies key interactions: the ethyl group occupies a hydrophobic pocket near Leu863, while cyano groups form polar contacts with Asn273 .

Q. What analytical methods resolve contradictions in reported crystallographic data for imidazole dicarbonitrile derivatives?

Methodological Answer: Discrepancies in bond angles or space groups (e.g., monoclinic vs. orthorhombic) arise from solvent inclusion or polymorphism. High-resolution XRD (synchrotron radiation, λ = 0.7 Å) paired with Rietveld refinement (TOPAS-Academic) can distinguish between phases. For example, methanol cocrystals consistently adopt C2/c symmetry, while solvent-free forms may crystallize in P2₁/c .

Q. How does the ethyl substituent influence supramolecular interactions compared to methyl analogs?

Methodological Answer: The ethyl group increases steric bulk, reducing π-π stacking efficiency (confirmed via XRD: interplanar distances increase from 3.4 Å in methyl analogs to 3.8 Å). However, it enhances van der Waals interactions in cocrystals, improving thermal stability (TGA: decomposition onset increases by ~20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.